JNJ 303 Exhibits Sub-100 nM IKs Blockade, Markedly More Potent than Chromanol 293B
JNJ 303 inhibits the IKs current with an IC50 of 64 nM . This is significantly more potent than the classical IKs blocker chromanol 293B, which exhibits IC50 values ranging from 1 to 30 μM depending on the expression system and species . The 15- to 470-fold difference in potency allows JNJ 303 to be used at substantially lower concentrations, reducing solvent exposure and off-target effects.
| Evidence Dimension | IKs Channel Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | Chromanol 293B: 1–30 μM (range across cardiac myocytes and Xenopus oocytes) |
| Quantified Difference | JNJ 303 is approximately 15× to 470× more potent than chromanol 293B |
| Conditions | In vitro electrophysiology (patch-clamp) on heterologously expressed KCNQ1/KCNE1 channels or native cardiac myocytes |
Why This Matters
Higher potency permits the use of lower compound concentrations, minimizing solvent-related artifacts and reducing the likelihood of engaging secondary pharmacological targets, which is critical for definitive mechanistic studies.
